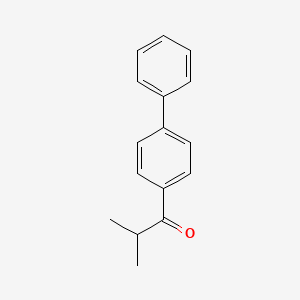

1-(Biphenyl-4-yl)-2-methylpropan-1-one

Description

Contextualization within Biphenyl (B1667301) Chemical Systems

Biphenyl and its derivatives are fundamental backbones in synthetic organic chemistry. rsc.org The core biphenyl structure, consisting of two phenyl rings joined by a single bond, is found in numerous medicinally active compounds and natural products. rsc.org While biphenyl itself is relatively non-reactive, it can be "functionalized" through various chemical reactions, such as Friedel-Crafts acylation, which introduces reactive groups onto the aromatic rings. rsc.orgarabjchem.org This functionalization is crucial, transforming the stable biphenyl core into a versatile platform for synthesizing a wide array of more complex molecules. arabjchem.org

These derivatives are integral to the production of pharmaceuticals, polymers, dyes, and liquid crystals. biosynce.comresearchgate.net The compound 1-(Biphenyl-4-yl)-2-methylpropan-1-one is a prime example of such a functionalized derivative. The introduction of the 2-methylpropan-1-one group via acylation provides a reactive handle that significantly broadens the synthetic potential of the original biphenyl structure. smolecule.com

Significance as a Versatile Chemical Intermediate

The primary significance of this compound lies in its role as a versatile chemical intermediate. smolecule.comlookchem.com Its unique structure is a valuable building block for constructing more elaborate molecular architectures. smolecule.comlookchem.com

Synthesis and Reactivity: A common and historically significant method for synthesizing biphenyl ketones is the Friedel-Crafts acylation. rsc.orglookchem.com This reaction involves treating biphenyl with an acyl halide, such as 2-methylpropanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. smolecule.comnih.gov This process effectively attaches the ketone-containing group to the biphenyl backbone. rsc.orglookchem.com

The resulting ketone functional group in this compound is the key to its versatility. It can undergo a variety of chemical transformations, including:

Reduction to form the corresponding alcohol.

Oxidation to yield carboxylic acids.

Further reactions at the alpha-carbon to create new carbon-carbon bonds.

This reactivity allows chemists to use the compound as a starting point for synthesizing a diverse range of downstream products, making it a key component in the development of new materials and medicinal agents. lookchem.com

Table 2: Selected Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 348.5°C at 760 mmHg |

| Density | 1.021 g/cm³ |

| Flash Point | 149.4°C |

| Refractive Index | 1.551 |

Overview of Academic Research Trajectories for the Compound

While specific, in-depth studies focusing solely on this compound are not extensively documented in publicly available literature, the broader academic research on its structural analogs is substantial. smolecule.com The research trajectories for biphenyl derivatives, in general, are focused on leveraging the unique properties of the biphenyl scaffold for various applications.

Medicinal Chemistry: A significant area of research involves the synthesis of biphenyl-containing molecules for potential therapeutic use. Biphenyl derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comrsc.orgarabjchem.org The biphenyl moiety can influence a drug's solubility, metabolic stability, and its ability to bind to biological targets. biosynce.com For instance, research has been conducted on hydroxylated biphenyl derivatives bearing ketone functionalities as potential agents against malignant melanoma. nih.gov The synthesis of amide-containing biphenyl structures, which could be derived from ketone intermediates, is also a common strategy in drug discovery. mdpi.com

Materials Science: Research efforts have also explored analogs of this compound for applications in materials science. smolecule.com Modifications to the core structure can lead to compounds with interesting properties, such as photoluminescence, which could be relevant for the development of advanced functional materials. smolecule.com

Ligand Design: In the field of drug discovery, the biphenyl scaffold is often used in ligand design. smolecule.com By modifying the functional groups attached to the biphenyl core, researchers can create molecules that bind specifically to target proteins or enzymes, a crucial step in developing new medicines. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-phenylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-12(2)16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSKUIANBTUIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282177 | |

| Record name | 1-(biphenyl-4-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-20-1 | |

| Record name | NSC224960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(biphenyl-4-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Biphenyl 4 Yl 2 Methylpropan 1 One

Established Synthetic Routes

Traditional methods for the synthesis of this compound rely on robust and well-documented chemical reactions, most notably the Friedel-Crafts acylation.

The most common and direct route for synthesizing 1-(Biphenyl-4-yl)-2-methylpropan-1-one is the Friedel-Crafts acylation of biphenyl (B1667301). smolecule.com This electrophilic aromatic substitution reaction involves the treatment of biphenyl with an acylating agent, typically 2-methylpropanoyl chloride (isobutyryl chloride), in the presence of a Lewis acid catalyst. smolecule.comnih.gov

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring. Due to the directing effects of the first phenyl group, the acylation occurs with high regioselectivity at the para-position (the 4-position) of the biphenyl nucleus.

Traditional Protocol: The conventional method employs a stoichiometric amount of aluminum chloride (AlCl₃) as the Lewis acid catalyst. smolecule.com The reaction requires anhydrous conditions to prevent the deactivation of the catalyst. smolecule.com While effective, this protocol generates a significant amount of acidic waste during aqueous workup and the catalyst cannot be easily recovered or reused.

Optimization Strategies: Optimization efforts have focused on replacing the traditional homogeneous AlCl₃ catalyst with more environmentally benign and reusable alternatives. Modern optimizations prioritize solid acid catalysts like zeolites, which offer enhanced selectivity and can be recovered through simple filtration. smolecule.comresearchgate.net Other metal halides, such as anhydrous ferric chloride (FeCl₃), have also been used. nih.gov

Below is a data table comparing different catalytic systems used in Friedel-Crafts acylation reactions, illustrating the trend towards more sustainable options.

| Catalyst | Acylating Agent | Substrate | Key Advantages | References |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Acyl Chlorides / Anhydrides | Biphenyl / Arenes | High reactivity, well-established | smolecule.comnih.gov |

| Ferric Chloride (FeCl₃) | Acyl Chlorides | Biphenyl / Arenes | Less moisture sensitive than AlCl₃ | nih.gov |

| Zeolites (e.g., H-β, Zr-β) | Acyl Chlorides / Anhydrides | Activated Arenes | Reusable, high regioselectivity, reduced waste | smolecule.comresearchgate.net |

| Metal Oxides / Sulfated Zirconia | Carboxylic Acids / Anhydrides | Arenes | Solid acid catalyst, reusable, thermally stable | researchgate.net |

| Iron(III) Chloride in Ionic Liquids | Anhydrides | Anisole | Recyclable solvent/catalyst system, moderate conditions | beilstein-journals.org |

While Friedel-Crafts acylation is the most direct method, other multi-step pathways can be envisioned for the synthesis of this compound, often involving the formation of the key carbon-carbon bonds through different mechanisms.

Grignard Reagent-Based Synthesis: An alternative approach involves the reaction of a biphenyl-derived organometallic reagent with an isobutyryl derivative. For instance, 4-bromobiphenyl (B57062) can be converted into 4-biphenylmagnesium bromide (a Grignard reagent). This nucleophilic reagent can then react with isobutyronitrile, followed by acidic hydrolysis of the resulting imine, to yield the target ketone. This method circumvents the use of strong Lewis acids required for Friedel-Crafts reactions. researchgate.netmnstate.edu

Cross-Coupling Followed by Acylation: Another strategy involves first constructing the biphenyl scaffold using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. researchgate.netgre.ac.uk For example, 4-bromophenylboronic acid could be coupled with bromobenzene (B47551) to form 4-bromobiphenyl. This intermediate could then be subjected to a subsequent reaction, like a Grignard formation and reaction as described above, or other ketone-forming methodologies to introduce the 2-methylpropan-1-one moiety.

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of highly efficient, sustainable, and scalable processes.

Significant progress has been made in developing advanced catalytic systems for Friedel-Crafts type reactions. The goal is to move from stoichiometric, moisture-sensitive catalysts to truly catalytic, recyclable, and environmentally friendly systems. routledge.com

Heterogeneous Catalysts: The use of solid acid catalysts, such as metal-exchanged zeolites (e.g., Zr-β zeolites), clays, and sulfated zirconia, represents a major innovation. researchgate.netroutledge.com These materials possess active acid sites on their surfaces, allowing the reaction to proceed without the need for a soluble Lewis acid. Their primary advantages include ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste streams. researchgate.netresearchgate.net

Lewis Acids in Green Solvents: Research has explored the use of catalytic amounts of metal salts, such as iron(III) chloride, in alternative solvent systems like ionic liquids. beilstein-journals.org These systems can facilitate catalyst recycling, as the product is often immiscible with the ionic liquid and can be separated by extraction, while the catalyst remains dissolved in the ionic liquid phase for subsequent batches. beilstein-journals.org

For industrial-scale production, optimizing the reaction process is crucial for safety, efficiency, and cost-effectiveness. A key development in this area is the adoption of continuous flow chemistry. researchgate.net

Continuous flow systems, where reagents are pumped through a heated tube or reactor, offer several advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and the potential for higher throughput and automation. researchgate.netacs.org The synthesis of ketones via Grignard addition to nitriles or the Friedel-Crafts acylation using heterogeneous catalysts are particularly well-suited for adaptation to flow chemistry setups, paving the way for scalable and efficient production of this compound. researchgate.netrsc.org

Utility as a Precursor in Multi-Step Organic Syntheses

This compound is a valuable intermediate in organic synthesis due to the reactivity of its ketone functional group. smolecule.comlookchem.com This versatility allows it to serve as a building block for more complex molecules, particularly in the development of pharmaceutical agents and novel materials. smolecule.com

The ketone moiety can undergo a variety of chemical transformations:

Reduction to an Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, 1-(biphenyl-4-yl)-2-methylpropan-1-ol, using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in subsequent reactions, such as esterification or conversion to an alkyl halide. smolecule.com

Oxidation: While the ketone itself is relatively stable to oxidation, it can be a precursor to systems where adjacent groups are oxidized. For instance, if the molecule were to undergo a Baeyer-Villiger oxidation, it would form an ester.

Conversion to other Functional Groups: The ketone can be converted into other functional groups. For example, the van Leusen reaction, using tosylmethyl isocyanide (TosMIC), can transform the ketone into a nitrile, adding a carbon atom in the process. rsc.org This opens up another branch of chemical space for further derivatization.

These transformations highlight the role of this compound as a versatile precursor, enabling the synthesis of a wide range of more complex biphenyl-containing structures for various research and industrial applications. smolecule.comlookchem.com

Role in Fischer Indole (B1671886) Synthesis Reactions

The general mechanism of the Fischer indole synthesis involves several key steps:

Formation of a Phenylhydrazone : The reaction is initiated by the condensation of a phenylhydrazine (B124118) with a ketone, in this case, this compound, to form a phenylhydrazone. wikipedia.org This reaction is typically acid-catalyzed.

Tautomerization : The resulting phenylhydrazone undergoes tautomerization to its enamine isomer.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : The enamine then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which is the key bond-forming step of the reaction. This step leads to the formation of a di-imine intermediate.

Aromatization and Cyclization : The di-imine intermediate rearomatizes, followed by an intramolecular cyclization.

Elimination of Ammonia (B1221849) : The final step involves the elimination of a molecule of ammonia to form the stable aromatic indole ring.

Given the structure of this compound, its reaction with a substituted or unsubstituted phenylhydrazine under acidic conditions would be expected to yield a 2-isopropyl-3-(biphenyl-4-yl)indole derivative. The bulky biphenyl and isopropyl groups may present steric hindrance, potentially affecting the reaction conditions required, such as temperature and choice of acid catalyst.

Below is a data table illustrating the hypothetical Fischer indole synthesis reaction with this compound.

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| This compound | Phenylhydrazine | Acid (e.g., H₂SO₄, PPA) | 2-Isopropyl-3-(biphenyl-4-yl)-1H-indole |

Further research and experimental validation would be necessary to determine the optimal reaction conditions and the yield of the resulting indole derivative. The electronic effects of substituents on the phenylhydrazine could also influence the regioselectivity and efficiency of the reaction.

Chemical Reactivity and Transformations of 1 Biphenyl 4 Yl 2 Methylpropan 1 One

Ketone Functional Group Reactivity

The carbonyl group in 1-(Biphenyl-4-yl)-2-methylpropan-1-one is a primary site for chemical modification, readily undergoing both oxidation and reduction reactions to yield a variety of products.

Oxidation Reactions and Product Formation

The oxidation of the ketone functional group in this compound can be achieved using various oxidizing agents, leading to the formation of esters through a rearrangement process known as the Baeyer-Villiger oxidation. In this reaction, a peroxy acid is typically employed to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms.

For this compound, the migratory aptitude of the groups attached to the carbonyl carbon dictates the regiochemical outcome of the Baeyer-Villiger oxidation. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In this case, the biphenyl (B1667301) group (an aryl group) has a higher migratory aptitude than the isopropyl group (a secondary alkyl group). Therefore, the biphenyl group is expected to migrate, yielding 4-biphenyl-yl 2-methylpropanoate.

| Oxidizing Agent | Product | Reaction Type |

| Peroxy Acid (e.g., m-CPBA) | 4-biphenyl-yl 2-methylpropanoate | Baeyer-Villiger Oxidation |

Reduction Reactions and Product Scope

The ketone functional group of this compound is susceptible to reduction, offering pathways to both the corresponding secondary alcohol and the fully reduced alkane. The choice of reducing agent and reaction conditions determines the final product.

Reduction to Alcohol:

The use of hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), selectively reduces the ketone to a secondary alcohol, 1-(biphenyl-4-yl)-2-methylpropan-1-ol. These reactions are typically high-yielding and proceed under mild conditions. Catalytic hydrogenation can also effect this transformation.

Reduction to Alkane:

For complete deoxygenation to the corresponding alkane, 1-([1,1'-biphenyl]-4-yl)-2-methylpropane, more forcing conditions are required. The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is a classic method for reducing aryl ketones to alkanes. wikipedia.organnamalaiuniversity.ac.inbyjus.com Another common method is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures.

| Reducing Agent/Method | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 1-(Biphenyl-4-yl)-2-methylpropan-1-ol | Ketone Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(Biphenyl-4-yl)-2-methylpropan-1-ol | Ketone Reduction |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-(Biphenyl-4-yl)-2-methylpropan-1-ol | Ketone Reduction |

| Zinc-Mercury Amalgam (Zn(Hg)), HCl | 1-([1,1'-biphenyl]-4-yl)-2-methylpropane | Clemmensen Reduction |

| Hydrazine (B178648) (N₂H₄), KOH, heat | 1-([1,1'-biphenyl]-4-yl)-2-methylpropane | Wolff-Kishner Reduction |

This table outlines the expected products based on established ketone reduction methodologies. Specific yields and optimal conditions for this compound may vary.

Biphenyl Moiety Reactivity

The biphenyl scaffold of the molecule is also a site of significant chemical reactivity, primarily through electrophilic substitution on the aromatic rings and its potential for cross-coupling reactions.

Electrophilic Substitution Reactions on Aromatic Rings

The biphenyl system can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The directing effect of the existing substituent, the 2-methylpropanoyl group at the 4-position, influences the position of the incoming electrophile. The acyl group is a deactivating, meta-directing group for the ring to which it is attached. However, in the case of the biphenyl system, the second (unsubstituted) phenyl ring is activated towards electrophilic attack and will be the primary site of substitution. The 4-acylphenyl group acts as a deactivating group on the second ring, but it directs incoming electrophiles to the ortho and para positions of that ring. Steric hindrance from the other ring may favor para-substitution.

For example, in a bromination reaction using a mild brominating agent like N-bromosuccinimide (NBS), the bromine would be expected to add to the 4'-position of the unsubstituted phenyl ring.

| Reaction Type | Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃ or NBS | 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methylpropan-1-one |

| Nitration | HNO₃, H₂SO₄ | 1-(4'-Nitro-[1,1'-biphenyl]-4-yl)-2-methylpropan-1-one |

The products in this table are predicted based on the principles of electrophilic aromatic substitution on substituted biphenyl systems.

Cross-Coupling Reaction Potential (General Chemical Reactivity)

While this compound itself is not typically a direct substrate for cross-coupling reactions, its halogenated derivatives are excellent partners in such transformations. For instance, if the biphenyl moiety is brominated to form 1-(4'-bromo-[1,1'-biphenyl]-4-yl)-2-methylpropan-1-one, this derivative can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comresearchgate.netgre.ac.ukugr.es This allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, and aryl groups, at the 4'-position.

This two-step sequence of electrophilic halogenation followed by cross-coupling provides a powerful synthetic route to a diverse range of substituted biphenyl derivatives starting from this compound.

Mechanistic Investigations of Key Reactions

The mechanisms of the key reactions involving this compound are well-established for the respective reaction types.

Baeyer-Villiger Oxidation: The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxy acid to form a tetrahedral intermediate. A concerted rearrangement then occurs where the migrating group (the biphenyl moiety) shifts from carbon to the adjacent oxygen, with the simultaneous departure of a carboxylate anion. This migration is the rate-determining step. Subsequent deprotonation yields the final ester product.

Clemmensen Reduction: The precise mechanism of the Clemmensen reduction is not fully understood but is believed to occur on the surface of the zinc amalgam. byjus.com It is thought to involve the transfer of electrons from the zinc to the protonated carbonyl group, leading to the formation of zinc-bound intermediates. These intermediates are then further protonated and reduced until the hydrocarbon is formed. It is generally accepted that the corresponding alcohol is not an intermediate in this reaction. byjus.com

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com An electrophile attacks the π-system of the aromatic ring, leading to the formation of this intermediate. A subsequent deprotonation step, typically by a weak base, restores the aromaticity of the ring and yields the substituted product. The regioselectivity is determined by the stability of the possible arenium ion intermediates.

Reaction Pathway Elucidation and Intermediates

The reaction pathways of this compound are often elucidated through detailed mechanistic studies that identify the transient species and stable products formed during a reaction. Two primary reaction pathways are of significant interest: photochemical cleavage and the reduction of the carbonyl group.

Photochemical Reactivity: The Norrish Type I Cleavage

Upon absorption of ultraviolet (UV) light, this compound can undergo a photochemical reaction known as the Norrish Type I cleavage. wikipedia.orgscispace.com This process involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group, resulting in the formation of two radical intermediates. wikipedia.orgyoutube.com

The initial step is the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). From either of these excited states, the α-cleavage occurs. wikipedia.org For this compound, this cleavage results in the formation of a biphenyl-4-carbonyl radical and an isopropyl radical.

Table 1: Intermediates in the Norrish Type I Cleavage of this compound

| Intermediate Name | Chemical Formula | Description |

| Biphenyl-4-carbonyl radical | C₁₃H₉O• | An acyl radical containing the biphenyl moiety. |

| Isopropyl radical | (CH₃)₂CH• | A secondary alkyl radical. |

These highly reactive radical intermediates can then undergo several subsequent reactions, influencing the final product distribution. Possible pathways include:

Decarbonylation: The biphenyl-4-carbonyl radical can lose a molecule of carbon monoxide (CO) to form a biphenyl radical.

Recombination: The initial radical pair can recombine to reform the starting ketone.

Disproportionation: A hydrogen atom can be transferred between the two radical intermediates to yield a stable alkane and an alkene.

Radical Combination: The different radical species present in the reaction mixture can combine to form various stable products.

The specific products formed and their relative yields are dependent on factors such as the solvent, temperature, and the presence of other reactive species.

Reduction of the Carbonyl Group

The ketone functional group in this compound can be reduced to a secondary alcohol, 1-(biphenyl-4-yl)-2-methylpropan-1-ol. This transformation is a fundamental reaction in organic synthesis. The reaction proceeds via the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 2: Key Species in the Reduction of this compound

| Species | Role | Description |

| This compound | Reactant | The starting ketone. |

| Hydride ion (H⁻) | Nucleophile | Attacks the carbonyl carbon. |

| Alkoxide Intermediate | Intermediate | Formed after the hydride attack. |

| 1-(Biphenyl-4-yl)-2-methylpropan-1-ol | Product | The final secondary alcohol. |

The elucidation of this pathway is well-established in general for ketone reductions. The nature of the reducing agent and the reaction conditions can influence the stereochemical outcome of the reaction if a chiral center is formed.

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a crucial role in directing the reaction pathways of this compound, enhancing reaction rates, and improving selectivity.

Catalysis in Photochemical Reactions

While the initial photochemical cleavage is driven by light energy, the subsequent reactions of the radical intermediates can be influenced by the presence of catalysts. For instance, transition metal catalysts can intercept the radical intermediates to form new carbon-carbon or carbon-heteroatom bonds. This approach merges the principles of photochemistry and transition metal catalysis to achieve novel transformations.

Catalysis in the Reduction of the Carbonyl Group

The reduction of the ketone in this compound to the corresponding alcohol is almost always carried out with the aid of a catalyst or a stoichiometric reducing agent.

Hydride Transfer Reagents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions for this reduction. smolecule.com While not catalytic in the strictest sense as they are consumed in the reaction, they are essential for the transformation to occur under mild conditions. Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents. smolecule.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium, platinum, and nickel, often supported on a solid material like carbon. The reaction occurs on the surface of the metal catalyst, where hydrogen molecules are adsorbed and activated, allowing for their addition across the carbonyl double bond. The choice of catalyst and reaction conditions (temperature, pressure) can influence the efficiency and selectivity of the reduction. For aromatic ketones, catalytic hydrogenation can be a highly effective method to produce the corresponding alcohols. wikipedia.org

Asymmetric Catalysis: When the desired product is a single enantiomer of the chiral alcohol, 1-(biphenyl-4-yl)-2-methylpropan-1-ol, asymmetric catalysts are employed. wikipedia.org These catalysts, typically transition metal complexes with chiral ligands, create a chiral environment around the ketone, leading to the preferential formation of one enantiomer over the other. This is a critical technology in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org Various catalytic systems, including those based on ruthenium, rhodium, and iridium, have been developed for the asymmetric reduction of ketones. wikipedia.org

Derivatives and Analogues of 1 Biphenyl 4 Yl 2 Methylpropan 1 One: Synthesis and Chemical Utility

Systematic Derivatization Strategies

The chemical architecture of 1-(biphenyl-4-yl)-2-methylpropan-1-one offers three primary sites for structural modification: the propanone moiety, the biphenyl (B1667301) system, and the potential for incorporating heterocyclic elements. These sites can be selectively targeted to generate a diverse library of novel compounds.

Modification of the Propanone Moiety

The carbonyl group and the adjacent α-carbon of the propanone unit are key loci for chemical transformations.

Reduction of the Carbonyl Group: The ketone functionality can be readily reduced to a secondary alcohol, 1-(biphenyl-4-yl)-2-methylpropan-1-ol, using standard reducing agents such as sodium borohydride (B1222165) in methanol (B129727) or lithium aluminum hydride. smolecule.com This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification, thereby expanding the range of accessible derivatives.

Alpha-Functionalization: The α-carbon of the isobutyryl group, while sterically hindered by the two methyl groups, can potentially undergo functionalization. Reactions such as α-halogenation can be employed to introduce a leaving group, which can then be displaced by various nucleophiles to introduce new functionalities.

Condensation Reactions: The carbonyl group can participate in condensation reactions with various reagents. For instance, reaction with primary amines can yield imines, which can be further modified. e3s-conferences.org Condensation with activated methylene (B1212753) compounds, such as malononitrile, can lead to the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

A significant derivatization strategy involves the conversion of the ketone into a chalcone-like structure. This can be achieved through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. Although not a direct modification of the propanone in the parent compound, the synthesis of α,β-unsaturated ketone derivatives of the biphenyl scaffold highlights a pathway to more complex structures. nih.gov

Functionalization of the Biphenyl System

The biphenyl ring system is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core. youtube.com The directing effects of the acyl group and the existing phenyl substituent will influence the position of substitution.

Electrophilic Substitution: The acyl group is a deactivating group and a meta-director. However, the 4-phenyl substituent is an activating group and an ortho-, para-director. The interplay of these electronic effects will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.com For instance, nitration would be expected to introduce a nitro group onto the biphenyl system, the position of which would depend on the reaction conditions and the relative directing strengths of the existing substituents. Subsequent reduction of the nitro group would yield an amino derivative, a versatile intermediate for further synthesis.

Incorporation of Heterocyclic Structural Elements

The functional groups on this compound and its immediate derivatives can be utilized to construct various heterocyclic rings, leading to hybrid molecules with potentially novel properties.

Thiophene (B33073) Synthesis via Gewald Reaction: The ketone can serve as a starting material for the Gewald reaction, a multicomponent reaction that yields highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of the ketone with an α-cyanoester and elemental sulfur in the presence of a base. mdpi.com This one-pot synthesis provides a straightforward route to thiophene derivatives fused with or appended to the biphenyl scaffold. researchgate.net

Pyrazole (B372694) and Isoxazole Synthesis: The α,β-unsaturated ketone derivatives (chalcones) obtained from the modification of the propanone moiety can be reacted with hydrazine (B178648) or hydroxylamine (B1172632) to yield pyrazoline and isoxazoline (B3343090) rings, respectively. These can be subsequently aromatized to the corresponding pyrazoles and isoxazoles.

Synthesis of Specific Derivative Classes

The strategic derivatization of this compound has been applied to the synthesis of specific classes of compounds with potential applications in medicinal chemistry.

Morpholine-Substituted Derivatives

Morpholine (B109124) and its derivatives are common structural motifs in many biologically active compounds. e3s-conferences.orgresearchgate.net A plausible synthetic route to morpholine-substituted derivatives of this compound involves the initial α-halogenation of the ketone to produce an α-haloketone. This intermediate can then undergo a nucleophilic substitution reaction with an amino alcohol, such as 2-aminoethanol, followed by intramolecular cyclization to form the morpholine ring. nih.govorganic-chemistry.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| 1-(Biphenyl-4-yl)-2-bromo-2-methylpropan-1-one | 2-Aminoethanol | Nucleophilic Substitution/Cyclization | Morpholine-substituted biphenyl derivative |

| This compound | N-Bromosuccinimide | Alpha-Halogenation | α-Haloketone intermediate |

Indole-Biphenyl Hybrid Systems

Indole-biphenyl hybrids are of significant interest due to the prevalence of both the indole (B1671886) and biphenyl moieties in pharmacologically active molecules. nih.gov The Fischer indole synthesis is a powerful method for the construction of the indole ring system. wikipedia.orgyoutube.comnih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. organic-chemistry.org

To synthesize an indole-biphenyl hybrid from this compound, the ketone would be reacted with a substituted or unsubstituted phenylhydrazine in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the final indole product.

| Reactant 1 | Reactant 2 | Reaction Name | Product Class |

| This compound | Phenylhydrazine | Fischer Indole Synthesis | Indole-biphenyl hybrid |

| This compound | 4-Methoxyphenylhydrazine | Fischer Indole Synthesis | Methoxy-substituted indole-biphenyl hybrid |

Pyrazole-Biphenyl Hybrid Systems

The synthesis of hybrid molecules incorporating both a pyrazole ring and a biphenyl moiety represents a significant area of interest in medicinal and materials chemistry. These systems are typically constructed using precursors that can form the pyrazole ring through cyclization reactions. While this compound itself is not a direct precursor, it can be readily converted into a suitable intermediate for pyrazole synthesis.

A common and effective strategy involves a preliminary Claisen condensation of the ketone with an appropriate ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide. This reaction introduces a formyl group at the alpha-position to the carbonyl, yielding a 1,3-dicarbonyl intermediate: 1-(biphenyl-4-yl)-3-hydroxy-2-methylbut-2-en-1-one. This β-ketoaldehyde is a versatile precursor for heterocyclization.

The subsequent and key step is the reaction of this 1,3-dicarbonyl intermediate with various hydrazine derivatives. The reaction with hydrazine hydrate (B1144303) (H₂NNH₂) typically proceeds through a condensation-cyclization sequence to yield the unsubstituted pyrazole ring. The use of substituted hydrazines, such as phenylhydrazine or methylhydrazine, allows for the introduction of different substituents at the N1 position of the pyrazole ring, providing a route to a diverse library of N-substituted pyrazole-biphenyl hybrids. This synthetic versatility is crucial for tuning the electronic and steric properties of the final molecules for specific applications.

These hybrid systems are investigated for a range of potential uses due to the combined properties of the biphenyl and pyrazole scaffolds. The biphenyl group often imparts favorable pharmacokinetic properties and can participate in π-stacking interactions with biological targets, while the pyrazole ring is a well-known pharmacophore found in numerous approved drugs, such as the anti-inflammatory agent celecoxib.

Table 1: Examples of Synthesized Pyrazole-Biphenyl Hybrid Systems and Their Potential Applications

| Precursor Derivative | Reagent | Resulting Hybrid Structure | Potential Application Area |

| 1-(Biphenyl-4-yl)-3-hydroxy-2-methylbut-2-en-1-one | Hydrazine Hydrate | 4-(3-isopropyl-1H-pyrazol-5-yl)-1,1'-biphenyl | Pharmaceutical Intermediate |

| 1-(Biphenyl-4-yl)-3-hydroxy-2-methylbut-2-en-1-one | Phenylhydrazine | 4-(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)-1,1'-biphenyl | COX-2 Inhibition Scaffolds |

| 1-(Biphenyl-4-yl)-3-hydroxy-2-methylbut-2-en-1-one | Methylhydrazine | 4-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-1,1'-biphenyl | Agrochemical Research |

| 1-(Biphenyl-4-yl)-3-hydroxy-2-methylbut-2-en-1-one | Thiosemicarbazide | 5-(Biphenyl-4-yl)-3-isopropyl-1H-pyrazole-1-carbothioamide | Antimicrobial Agent Development |

Chalcone (B49325) Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as central scaffolds for many biologically active molecules. nih.gov Derivatives of this compound can be readily synthesized to form chalcone analogues through the Claisen-Schmidt condensation reaction. wikipedia.orgnih.gov This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. nih.gov

In this context, this compound acts as the ketone component. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like ethanol. The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

By varying the substituted aromatic aldehyde used in the condensation, a wide array of chalcone analogues can be produced. The substituents on the aldehyde's aromatic ring (Ring B of the resulting chalcone) can be systematically altered to modulate the electronic and steric properties of the molecule. This allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery and materials science. For example, aldehydes bearing electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., nitro, halo) can be employed to fine-tune the molecule's properties.

Table 2: Synthesis of Chalcone Analogues from this compound

| Ketone Reactant | Aldehyde Reactant | Resulting Chalcone Analogue Name |

| This compound | Benzaldehyde | 1-(Biphenyl-4-yl)-2-methyl-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | 1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)-2-methylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | 1-(Biphenyl-4-yl)-3-(4-chlorophenyl)-2-methylprop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | 1-(Biphenyl-4-yl)-2-methyl-3-(4-nitrophenyl)prop-2-en-1-one |

Chemical Applications of Derivatives

Role as Chemical Reagents and Precursors in Organic Synthesis

The derivatives of this compound, particularly the chalcone and pyrazole analogues, are highly valuable as versatile precursors in organic synthesis. Their utility stems from the multiple reactive sites they possess, which can be selectively targeted to construct more complex molecular architectures.

The chalcone analogues, being α,β-unsaturated ketones, are powerful Michael acceptors. nih.gov This reactivity allows them to undergo conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This provides a straightforward route to a variety of functionalized compounds. Furthermore, the dienone system in chalcones is a key component in various cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic systems. The carbonyl group can also be targeted for reductions, oxidations, or condensations. For instance, reaction of these chalcones with hydrazine or its derivatives can lead to the synthesis of pyrazoline derivatives, another important class of heterocyclic compounds.

The pyrazole-biphenyl hybrids also serve as important building blocks. The pyrazole ring itself can undergo various functionalization reactions. For example, the nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring can be halogenated or nitrated, providing handles for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional aryl or vinyl groups. This allows the pyrazole-biphenyl scaffold to be elaborated into more complex, multi-functionalized molecules for diverse chemical applications.

Building Blocks for Pharmaceutical Intermediates

The structural motifs derived from this compound are of significant interest in the pharmaceutical industry. smolecule.com The biphenyl, pyrazole, and chalcone scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in molecules with a wide range of biological activities.

Biphenyl-Pyrazole Hybrids: The combination of a biphenyl group and a pyrazole ring is a key structural feature in several important classes of therapeutic agents. Most notably, this arrangement is found in the selective COX-2 inhibitor class of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, the drug Celecoxib contains a 1,5-diarylpyrazole core. Synthetic routes utilizing biphenyl-pyrazole intermediates derived from precursors like this compound are therefore highly relevant for the development of new anti-inflammatory and analgesic agents. These scaffolds are also explored for their potential as anticancer, antimicrobial, and antiviral agents. researchgate.netrsc.org

Chalcone Analogues: Chalcone derivatives have been extensively studied for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. humanjournals.com They serve as key intermediates for the synthesis of flavonoids and isoflavonoids, which are known for their health benefits. The α,β-unsaturated ketone moiety in chalcones is believed to interact with nucleophilic groups in biological macromolecules, such as cysteine residues in enzymes, which is a mechanism for their biological effect. Therefore, chalcones derived from this compound are valuable intermediates for generating libraries of potential drug candidates.

Precursors for Agrochemical Syntheses

The derivatives of this compound also have significant applications in the agrochemical sector. The search for new, effective, and environmentally safer pesticides has led to the exploration of novel chemical scaffolds, and both pyrazole and chalcone derivatives have emerged as highly promising candidates. clockss.orgresearchgate.net

Pyrazole Derivatives: Pyrazole-containing compounds are a cornerstone of the modern fungicide market. A prominent class of pyrazole-based agrochemicals are the succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides work by targeting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production. Many commercial SDHI fungicides, such as Fluxapyroxad and Benzovindiflupyr, contain a pyrazole-carboxamide core. The N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have been specifically investigated as potent SDH inhibitors. nih.gov Furthermore, certain pyrazole derivatives are developed as herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for pigment biosynthesis in plants. clockss.orgacs.org

Chalcone Analogues: There is growing interest in using chalcones and their derivatives as biopesticides due to their natural origin and diverse biological activities. journalejmp.comresearchgate.netamazonaws.com Research has demonstrated their potential as antifungal, antiviral, and insecticidal agents for crop protection. nih.govnih.gov Chalcone derivatives have shown efficacy against plant pathogens like tobacco mosaic virus (TMV) and various fungal species. Their mode of action can involve disrupting fungal cell membranes or other mechanisms. journalejmp.com As agriculture moves towards more sustainable practices, chalcone-based compounds offer a promising avenue for the development of new agrochemicals with potentially better environmental profiles than traditional synthetic pesticides. researchgate.net

Table 3: Summary of Agrochemical Applications

| Derivative Class | Target Organism/System | Mechanism of Action (Example) | Application |

| Pyrazole-Carboxamides | Fungi (e.g., Wheat Powdery Mildew) | Succinate Dehydrogenase (SDH) Inhibition | Fungicide |

| Phenyl-Pyrazoles | Weeds | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Herbicide |

| Chalcone Analogues | Plant Viruses (e.g., TMV) | Inhibition of Viral Replication | Antiviral Agent |

| Chalcone Analogues | Fungi, Bacteria | Cell Membrane Disruption | Fungicide, Bactericide |

| Chalcone Analogues | Insects, Nematodes | Various (e.g., neurotoxicity) | Insecticide, Nematicide |

Spectroscopic Characterization Techniques for 1 Biphenyl 4 Yl 2 Methylpropan 1 One and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical method that provides information about the functional groups present in a molecule by measuring the interaction of infrared radiation with the material.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within 1-(Biphenyl-4-yl)-2-methylpropan-1-one. The analysis of its FT-IR spectrum is based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds within the molecule.

The most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration, which for aromatic ketones typically appears in the range of 1685-1665 cm⁻¹. In a closely related compound, 4-acetylbiphenyl (B160227), this peak is observed around 1670 cm⁻¹. rsc.org The conjugation of the carbonyl group with the biphenyl (B1667301) ring system is expected to slightly lower the frequency compared to a non-conjugated ketone.

The aromatic C-H stretching vibrations of the biphenyl moiety are anticipated to appear as a group of bands above 3000 cm⁻¹. rsc.org The corresponding C=C stretching vibrations within the aromatic rings will likely produce several sharp peaks in the 1600-1450 cm⁻¹ region. For instance, spectral data for 4-acetylbiphenyl shows absorptions in this region. chemicalbook.com

The aliphatic C-H stretching vibrations of the isopropyl group are expected just below 3000 cm⁻¹. Furthermore, the characteristic bending vibrations for the isopropyl group (gem-dimethyl) would likely be observed around 1385 cm⁻¹ and 1370 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1685 - 1665 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aliphatic C-H (isopropyl) | Stretching | < 3000 |

| Gem-dimethyl (isopropyl) | Bending | ~1385 and ~1370 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number of different types of protons and their neighboring environments.

The protons of the biphenyl group are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, the protons on the two phenyl rings will exhibit distinct signals. Spectroscopic data for a similar compound, 4-acetylbiphenyl, shows aromatic protons in the range of δ 7.39-8.02 ppm. rsc.org

The methine proton of the isopropyl group (-CH(CH₃)₂) is anticipated to appear as a septet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. In isobutyrophenone (B147066), a related structure, this proton signal is observed around δ 3.5 ppm.

The six methyl protons of the isopropyl group are expected to be equivalent and should appear as a doublet in the upfield region of the spectrum, likely around δ 1.2 ppm, coupled to the methine proton.

An interactive table summarizing the predicted ¹H NMR chemical shifts and multiplicities for this compound is provided below.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Biphenyl) | 7.0 - 8.5 | Multiplet | |

| Methine (-CH) | ~ 3.5 | Septet | ~ 7.0 |

| Methyl (-CH₃) | ~ 1.2 | Doublet | ~ 7.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 190-210 ppm for ketones. For 4-acetylbiphenyl, the carbonyl carbon resonates at approximately δ 198.14 ppm. rsc.org

The carbon atoms of the biphenyl ring will produce a series of signals in the aromatic region (δ 120-150 ppm). The number of distinct signals will depend on the symmetry of the molecule. In 4-acetylbiphenyl, the aromatic carbons appear in the range of δ 127.65-146.21 ppm. rsc.org

The methine carbon of the isopropyl group is expected to resonate around δ 35-45 ppm, while the equivalent methyl carbons will appear further upfield, typically around δ 15-25 ppm.

Below is an interactive table of the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 210 |

| Aromatic (Biphenyl) | 120 - 150 |

| Methine (-CH) | 35 - 45 |

| Methyl (-CH₃) | 15 - 25 |

Advanced NMR Techniques for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially for complex derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for confirming the connectivity of the isopropyl group to the carbonyl carbon and the carbonyl carbon to the biphenyl ring.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Fragmentation of the molecular ion is likely to occur via cleavage of the bonds adjacent to the carbonyl group. A prominent fragmentation pathway would be the loss of the isopropyl radical, leading to the formation of a biphenylcarbonyl cation. Another significant fragmentation would be the cleavage of the bond between the carbonyl group and the biphenyl ring, resulting in an isopropylcarbonyl cation.

Key expected fragments in the mass spectrum of this compound are summarized in the following interactive table.

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion | [C₁₆H₁₆O]⁺ | 224 |

| [M - C₃H₇]⁺ | [C₁₃H₉O]⁺ | 181 |

| [C₄H₇O]⁺ | [(CH₃)₂CHCO]⁺ | 71 |

| [C₁₂H₉]⁺ | [C₆H₅-C₆H₄]⁺ | 153 |

The analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically with sub-parts-per-million (ppm) error, which allows for the confident determination of a compound's elemental composition. longdom.org

For this compound, with the molecular formula C₁₆H₁₆O, HRMS can distinguish its exact mass from other isomeric compounds or molecules with very similar nominal masses. longdom.orgnih.gov The technique involves ionizing the sample and separating the resulting ions based on their mass-to-charge (m/z) ratio in a high-resolution mass analyzer, such as a Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. longdom.org

The precise mass measurement obtained from HRMS is compared against the theoretical exact mass calculated from the isotopic masses of the constituent elements. For instance, the HRMS analysis of a related biphenyl derivative, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, demonstrated the power of this technique by matching the experimentally found mass (262.1918 m/z) to the calculated mass (262.1920 m/z) with a minimal mass error, thereby confirming its structure. mdpi.com Similarly, for this compound, HRMS provides definitive evidence of its elemental formula, which is a crucial first step in structural elucidation.

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₁₆H₁₆O | 224.120115 |

Electronic and Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The molecule contains two primary chromophores: the conjugated biphenyl system and the carbonyl group (C=O). The interaction between these groups dictates the UV-Vis absorption profile. The extended π-system of the biphenyl moiety is expected to result in strong absorption bands in the UV region.

Spectroscopic studies on aromatic ketones show that electronic absorption spectra are related to the spatial configurations of the conjugated systems. science-softcon.de For analogous compounds, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, a maximum absorption wavelength (λmax) is observed at 260 nm. mdpi.com The specific absorption maxima and molar absorptivity (ε) values for this compound are influenced by the solvent polarity and the electronic interactions between the biphenyl ring and the 2-methylpropan-1-one substituent.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide | Methanol (B129727) | 260 | 60,800 |

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules. fortlewis.edu The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govresearchgate.net

The biphenyl group in this compound suggests potential fluorescence activity, as extended aromatic systems often exhibit luminescence. The measurement of its fluorescence spectrum would reveal the emission wavelength(s), while quantum yield analysis would determine how efficiently it converts absorbed light into emitted light. The quantum yield is typically determined by a relative method, comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, such as quinine (B1679958) sulfate. fortlewis.edu The structural rigidity and the nature of the electronic excited states of the molecule are crucial factors influencing its fluorescence quantum yield.

| Parameter | Description |

|---|---|

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule. |

| Emission Spectrum | Range of wavelengths emitted by the excited molecule. |

| Integrated Fluorescence Intensity | Area under the emission spectrum curve, proportional to the number of photons emitted. |

| Absorbance at λex | Measure of the number of photons absorbed by the molecule. |

| Fluorescence Quantum Yield (Φf) | Ratio of photons emitted to photons absorbed, indicating emission efficiency. researchgate.net |

X-ray Crystallography for Molecular Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. mdpi.comrigaku.com This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is essential for a complete structural characterization of this compound.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. springernature.comresearchgate.net The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. rigaku.com For this compound, an SCXRD analysis would reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, the conformation of the 2-methylpropan-1-one side chain relative to the aromatic system, and the intermolecular interactions (e.g., van der Waals forces, π-π stacking) that dictate the crystal packing. weizmann.ac.il This detailed structural information is invaluable for understanding its physical properties and reactivity.

| Crystallographic Parameter | Structural Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Crystal System & Space Group | The symmetry of the crystal lattice and the arrangement of molecules within it. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule, confirming connectivity. |

| Torsion (Dihedral) Angles | The conformation of the molecule, such as the twist between the biphenyl rings. |

Theoretical and Computational Chemistry Studies of 1 Biphenyl 4 Yl 2 Methylpropan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry, offering profound insights into the behavior of molecules at the atomic and electronic levels. ucsf.edu For a molecule like 1-(biphenyl-4-yl)-2-methylpropan-1-one, these methods could predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems. dntb.gov.ua DFT is often chosen for its favorable balance between computational cost and accuracy. In the context of this compound, DFT calculations would be instrumental in optimizing the molecular geometry to find its most stable conformation. Furthermore, DFT is used to calculate various molecular properties, including vibrational frequencies, and the electronic properties discussed in the subsequent sections.

Basis Set Selection and Computational Protocols

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. A commonly used basis set for organic molecules is the Pople-style basis set, such as 6-31G(d,p), which provides a good compromise between accuracy and computational resources. For more precise calculations, larger basis sets like 6-311++G(d,p) might be employed. The computational protocol would typically involve a geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

Molecular Structure and Electronic Properties

Once the geometry of this compound is optimized, a wealth of information about its molecular and electronic properties can be extracted from the calculation results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Note: Specific energy values for this compound are not available in the current literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map is colored to indicate different regions of electrostatic potential, where red typically represents electron-rich regions (negative potential) and blue represents electron-poor regions (positive potential). wolfram.com For this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edusouthampton.ac.uk NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions. researchgate.net For this compound, NBO analysis could provide insights into the conjugation between the biphenyl (B1667301) rings and the carbonyl group, as well as hyperconjugative interactions involving the methyl groups.

Table 2: Hypothetical Natural Bond Orbital Analysis Data for this compound

| Interaction | Stabilization Energy (kcal/mol) |

|---|---|

| π(C=C) -> π*(C=O) | Value not available |

| n(O) -> σ*(C-C) | Value not available |

Note: Specific NBO data for this compound is not available in the current literature.

Charge Transfer Characteristics

Charge transfer refers to the movement of electronic charge between different parts of a molecule or between molecules. In computational chemistry, this is often analyzed through methods like Natural Bond Orbital (NBO) analysis or by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and its charge transfer potential. A smaller gap suggests that the molecule can be more easily excited, facilitating intramolecular charge transfer.

For a molecule like this compound, charge transfer would likely occur from the electron-rich biphenyl system (the donor) to the electron-withdrawing carbonyl group (the acceptor). The extent of this transfer influences the molecule's reactivity, electronic properties, and interaction with other molecules. While specific quantitative data for this compound is not available, theoretical calculations would typically quantify the amount of charge transferred and identify the specific orbitals involved.

Intermolecular and Intramolecular Interactions

The stability and structure of molecular crystals are governed by a complex network of intermolecular and intramolecular interactions. nih.gov These non-covalent forces, though weaker than covalent bonds, are critical in determining the three-dimensional shape of molecules and their packing in a solid state. mhmedical.com

For this compound, key interactions would include:

Intramolecular: Interactions within the molecule, such as C-H···π interactions between the propanone group and the phenyl rings. The rotation around the bond connecting the two phenyl rings is a classic example of balancing intramolecular forces: steric repulsion between hydrogen atoms versus π-conjugation. nih.gov

Intermolecular: Interactions between adjacent molecules in a crystal lattice. These would likely include H···H, C-H···π, and π-π stacking interactions between the biphenyl rings of neighboring molecules. The ketone group could also participate in C-H···O hydrogen bonds. researchgate.net

Computational tools are essential for visualizing and quantifying these complex interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact.

While a specific Hirshfeld analysis for this compound has not been published, analysis of similar aromatic ketones shows that H···H, C···H/H···C, and O···H/H···O contacts are typically the most significant contributors to crystal stability. nih.govnih.gov

Table 1: Illustrative Example of Hirshfeld Surface Fingerprint Plot Contributions for a Similar Aromatic Compound. (Note: This table is a representative example based on published data for other molecules and is for illustrative purposes only.)

| Interaction Type | Contribution (%) |

| H···H | 55.0% |

| C···H / H···C | 22.5% |

| O···H / H···O | 15.3% |

| Other | 7.2% |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that helps in visualizing and identifying non-covalent interactions in real space. chemrxiv.org It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). The resulting 3D plots show surfaces between atoms, which are color-coded to indicate the nature and strength of the interaction.

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weak, delocalized interactions, such as van der Waals forces.

Red surfaces signify strong repulsive interactions, often found in sterically crowded regions or within rings. mdpi.com

For this compound, an NCI analysis would likely reveal green surfaces corresponding to van der Waals interactions between the phenyl rings and red areas indicating steric repulsion between the ortho-hydrogens on the biphenyl moiety, which influences its twist angle. nih.gov

3D-Energy Framework Analysis

3D-Energy Framework analysis is a computational tool that quantifies the strength of intermolecular interactions within a crystal lattice. It calculates the interaction energies between a central molecule and its neighbors and visualizes them as cylinders connecting the molecular centroids. The radius of the cylinder is proportional to the strength of the interaction energy. nih.gov

The total interaction energy (E_tot) is typically decomposed into four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep). mdpi.com This allows for a detailed understanding of the forces driving crystal packing. For nonpolar molecules, dispersion forces are often the dominant stabilizing contribution. nih.govnih.gov

In a hypothetical crystal of this compound, the energy framework would likely be dominated by dispersion forces (green cylinders) due to the large aromatic biphenyl system, with smaller contributions from electrostatic interactions (red cylinders) involving the polar ketone group. nih.gov

Table 2: Example Energy Framework Calculation Components. (Note: This table illustrates the typical components and scaling factors used in energy framework calculations and is not specific data for the title compound.)

| Energy Component | Description | Typical Contribution |

| Electrostatic (E_ele) | Interaction between static charge distributions | Dominant for polar molecules |

| Polarization (E_pol) | Distortion of charge distribution due to electric fields | Minor contribution |

| Dispersion (E_dis) | Attraction from correlated electron fluctuations | Dominant for nonpolar systems |

| Exchange-Repulsion (E_rep) | Pauli repulsion at close contact | Destabilizing |

| Total Energy (E_tot) | Sum of all components | Overall stabilization energy |

Reaction Mechanism Predictions and Theoretical Elucidation

Theoretical chemistry provides powerful tools for predicting and elucidating reaction mechanisms. patonlab.com By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, transition states, and intermediates. This allows chemists to understand the feasibility of a reaction, predict its products, and explain its stereoselectivity. patonlab.com

For this compound, theoretical studies could predict its behavior in various reactions. For example, the ketone group is a likely site for nucleophilic addition or reduction. The aromatic rings could undergo electrophilic substitution. Computational models could determine the activation energies for these different pathways, predicting which reaction is most likely to occur under specific conditions. While no specific mechanistic studies for this compound are currently published, the general methodologies are well-established for predicting reactivity. arxiv.org

Conformational Analysis and Energetic Stability

The conformational landscape of this compound is largely defined by the rotation around the C-C single bond connecting the two phenyl rings of the biphenyl moiety. The energetic stability of different conformations is determined by a delicate balance between two opposing effects:

π-π Conjugation: This stabilizing effect favors a planar conformation (0° dihedral angle) where the p-orbitals of the two rings can overlap effectively.

Steric Hindrance: This destabilizing effect arises from the repulsion between the hydrogen atoms on the ortho positions of the phenyl rings, which favors a twisted, non-planar conformation. ic.ac.ukresearchgate.net

For the parent biphenyl molecule, computational studies show that the energy minimum occurs at a dihedral (twist) angle of approximately 45°. ic.ac.ukresearchgate.net The planar conformation (0°) is a transition state, representing an energy barrier to rotation due to significant steric repulsion. The perpendicular conformation (90°) is also a transition state, as it has minimal steric hindrance but also no π-conjugation. ic.ac.uk The presence of the bulky 2-methylpropan-1-one substituent would likely have a minor influence on this core biphenyl torsional profile.

Table 3: Calculated Energy Profile for Torsional Rotation in Biphenyl. (Note: This data is for the parent biphenyl molecule and serves as a model for the core structure of this compound. Energies are relative.)

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

| 0 | Planar (Transition State) | ~2.0 | Maximum π-conjugation, high steric repulsion |

| ~45 | Twisted (Energy Minimum) | 0 | Optimal balance of conjugation and steric effects |

| 90 | Perpendicular (Transition State) | ~1.6 | No π-conjugation, minimal steric repulsion |

Applications in Advanced Chemical Materials and Technologies Non Biological

Photoinitiator Applications

Photoinitiators are crucial components in photopolymerization, a process where light energy is converted into chemical energy to initiate polymerization. dtic.milmdpi.com These molecules absorb light and generate reactive species, such as free radicals or cations, that trigger the rapid transformation of liquid monomers and oligomers into solid polymers. nih.gov This process, often referred to as UV curing, is widely used in inks, coatings, and adhesives. researchgate.net 1-(Biphenyl-4-yl)-2-methylpropan-1-one's molecular structure, specifically the combination of the biphenyl (B1667301) group and a ketone, makes it suitable for photoinitiation. smolecule.com The biphenyl moiety enhances light absorption capabilities. smolecule.com

Free radical photoinitiators are broadly classified into two types based on their mechanism of generating radicals upon exposure to UV radiation: Type I (cleavage) and Type II (hydrogen abstraction). hoffmanchemicals.commdpi.com